Cas no 51486-56-7 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide)

4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide structure
51486-56-7 structure
Nome del prodotto:4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
Numero CAS:51486-56-7
MF:C7H13O3PS
MW:208.215081930161
CID:1575644
PubChem ID:40031

4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulphide
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-thione
    • 4-propan-2-yl-1-sulfanylidene-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane
    • DB-253207
    • 51486-56-7
    • 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphorothioate (1:1)
    • 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-methylethyl)-, 1-sulfide
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
    • DTXSID80199466
    • Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
    • FVYOWJAKNCNKPR-UHFFFAOYSA-N
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
    • BRN 5509911
    • 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphorothioate (1:1)
    • Inchi: InChI=1S/C7H13O3PS/c1-6(2)7-3-8-11(12,9-4-7)10-5-7/h6H,3-5H2,1-2H3
    • Chiave InChI: FVYOWJAKNCNKPR-UHFFFAOYSA-N
    • Sorrisi: CC(C)C12COP(=S)(OC1)OC2

Proprietà calcolate

  • Massa esatta: 208.03239
  • Massa monoisotopica: 208.03230244g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 59.8Ų

Proprietà sperimentali

  • PSA: 27.69
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd